molecular formula C22H25N3O4S2 B12199387 N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B12199387
M. Wt: 459.6 g/mol
InChI Key: WPOJTHABSZISDZ-UHFFFAOYSA-N
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Description

N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a sulfonyl group, and a phenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate thiosemicarbazides and carboxylic acids under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the thiadiazole intermediate with a phenoxyacetic acid derivative under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving sulfonyl and thiadiazole groups.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfonyl and thiadiazole groups can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a similar thiadiazole ring structure.

    Sulfonamides: Compounds with a sulfonyl group attached to an amine.

    Phenoxyacetamides: Compounds with a phenoxyacetic acid derivative.

Uniqueness

N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C22H25N3O4S2

Molecular Weight

459.6 g/mol

IUPAC Name

N-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H25N3O4S2/c1-14(2)18-9-8-16(4)11-19(18)29-12-20(26)23-21-24-25-22(30-21)31(27,28)13-17-7-5-6-15(3)10-17/h5-11,14H,12-13H2,1-4H3,(H,23,24,26)

InChI Key

WPOJTHABSZISDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)COC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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